Home > Products > Screening Compounds P21405 > Glyceryl behenate
Glyceryl behenate - 6916-74-1

Glyceryl behenate

Catalog Number: EVT-8403694
CAS Number: 6916-74-1
Molecular Formula: C25H50O4
Molecular Weight: 414.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-behenoylglycerol is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of docosanoic acid. It has a role as a plant metabolite and an antineoplastic agent. It is a 1-monoglyceride and a fatty acid ester. It is functionally related to a glycerol and a docosanoic acid.
Glyceryl behenate is a natural product found in Balakata baccata with data available.
Source

Glyceryl behenate is synthesized from behenic acid, a long-chain fatty acid typically derived from natural sources such as the seeds of the Moringa tree or other plant oils. The synthesis involves the esterification of glycerol with behenic acid, resulting in a compound that possesses both hydrophobic and lipophilic characteristics.

Classification

Glyceryl behenate is classified as:

  • Chemical Class: Glycol esters
  • Functional Class: Pharmaceutical excipient
  • Regulatory Status: Generally recognized as safe (GRAS) for use in food and pharmaceuticals.
Synthesis Analysis

Methods

The synthesis of glyceryl behenate typically involves the esterification reaction between glycerol and behenic acid. This can be performed through various methods:

  1. Direct Esterification: Heating glycerol with behenic acid in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.
  2. Transesterification: Involves the reaction of triglycerides (derived from behenic acid) with glycerol, often requiring higher temperatures and specific catalysts to facilitate the reaction.

Technical Details

  • Temperature: Typically around 200-250 °C for direct esterification.
  • Catalysts: Acidic catalysts are commonly used to increase the reaction rate.
  • Purification: Post-reaction, purification steps such as distillation or crystallization may be employed to isolate glyceryl behenate from unreacted materials and by-products.
Molecular Structure Analysis

Structure

Glyceryl behenate has a molecular formula of C23_{23}H46_{46}O3_3. Its structure consists of a glycerol backbone esterified with two behenic acid molecules, leading to the formation of diacylglycerols.

Data

  • Molecular Weight: Approximately 370.57 g/mol.
  • Functional Groups: Contains ester functional groups (-COOR), where R represents the long hydrocarbon chain from behenic acid.
Chemical Reactions Analysis

Reactions

Glyceryl behenate can undergo several chemical reactions, including:

  1. Hydrolysis: In the presence of water and enzymes (lipases), glyceryl behenate can hydrolyze back into glycerol and behenic acid.
  2. Transesterification: Can react with other alcohols to form different esters, which may alter its properties for specific applications.

Technical Details

  • Hydrolysis can be catalyzed by acidic or basic conditions, affecting the rate and extent of the reaction.
  • The stability of glyceryl behenate under various pH levels can influence its behavior in pharmaceutical formulations.
Mechanism of Action

The mechanism by which glyceryl behenate functions as an excipient involves its ability to form solid lipid matrices that encapsulate active pharmaceutical ingredients. This encapsulation enhances drug solubility and bioavailability while providing controlled release characteristics.

Process Data

  1. Drug Encapsulation: Glyceryl behenate facilitates the formation of solid lipid nanoparticles through processes like hot self-nanoemulsification.
  2. Release Profile: The lipid matrix formed can modulate the release rate of drugs, allowing for sustained or controlled delivery depending on formulation parameters.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Melting Point: Approximately 70-75 °C.
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture and extreme temperatures.
  • Compatibility: Compatible with various active pharmaceutical ingredients, enhancing their stability when formulated together.
Applications

Glyceryl behenate is widely used in scientific and pharmaceutical applications, including:

  1. Sustained Release Formulations: Used as a matrix-forming agent in tablets for controlled drug release .
  2. Nanoparticle Formulations: Serves as a component in solid lipid nanoparticles for targeted drug delivery systems .
  3. Cosmetic Applications: Employed in formulations for skin care products due to its emollient properties .
Synthesis and Fabrication Methodologies

Solid Lipid Nanoparticle (SLN) Preparation Techniques

Glyceryl behenate (Compritol® 888 ATO), a mixture of mono-, di-, and triacylglycerols of behenic acid (C22:0), serves as a versatile matrix material for solid lipid nanoparticles (SLNs) due to its unique crystalline polymorphism and high melting point (65-77°C) [5] [6]. The imperfect crystal lattice created by the heterogeneous glyceride composition enables superior drug loading capacity compared to homogeneous triglycerides like tripalmitin [7]. This structural characteristic underpins its utility across multiple SLN fabrication methodologies:

Hot Self-Nanoemulsification (SNE) Processes

Hot SNE leverages the thermotropic behavior of glyceryl behenate above its melting point to facilitate spontaneous nanoparticle formation. In this process, molten glyceryl behenate and drug are mixed with surfactants (e.g., Tween 80 or Poloxamer 188) to form a coarse pre-emulsion, which upon aqueous dilution under controlled stirring (1,400-1,800 rpm), yields nanoparticles ranging 100-200 nm [3]. The critical process parameters include:

  • Lipid-to-surfactant ratio (typically 1:1 to 1:2)
  • Temperature control (70-80°C, maintained 5-10°C above lipid melting point)
  • Dilution rate of the lipid phase into the aqueous phaseStudies confirm that SNE with glyceryl behenate achieves encapsulation efficiencies >79% for lipophilic drugs like haloperidol, attributable to the rapid lipid solidification trapping drug molecules [3]. Comparative analysis shows superior nanoemulsion stability with glyceryl behenate versus Gelucire® 44/14, owing to its higher melting point and crystalline stability [5].

Table 1: Comparative Performance of Lipids in Hot SNE Processes

Lipid MatrixMean Particle Size (nm)PDIDrug Encapsulation Efficiency (%)Key Advantages
Glyceryl behenate103 ± 90.190 ± 0.02979.46 ± 1.97High melting point, stable crystalline lattice
Glyceryl palmitostearate121 ± 110.21 ± 0.0475.3 ± 2.1Faster drug release kinetics
Tristearin150 ± 150.25 ± 0.0568.9 ± 3.2Highly ordered crystal structure
Stearic acid98 ± 80.18 ± 0.0382.1 ± 1.8Smaller particle size, higher drug loading

High-Pressure Homogenization (HPH) Optimization

HPH applies intense shear forces (500-1,500 bar) to molten lipid-drug mixtures dispersed in hot surfactant solutions, followed by cooling-induced crystallization [1] [4]. Glyceryl behenate's thermal resilience enables processing via hot HPH without significant degradation. Key optimization parameters include:

  • Homogenization pressure (directly correlates with particle size reduction)
  • Cycle number (3-5 cycles typically optimal)
  • Temperature control (65-75°C, critical for preventing premature crystallization)Process optimization reduces glyceryl behenate SLN sizes to <100 nm with low polydispersity indices (<0.2), significantly enhancing drug release profiles [4]. Cold HPH variants involve milling pre-solidified lipid matrices but demonstrate higher polydispersity compared to hot HPH due to fracture heterogeneity [10]. Crucially, glyceryl behenate's long aliphatic chains (C22) facilitate slower drug release compared to stearic acid (C18) or tripalmitin (C16) matrices [7].

Table 2: HPH Parameter Optimization for Glyceryl Behenate SLNs

Process ParameterOptimized RangeImpact on SLN CharacteristicsPerformance Outcome
Homogenization pressure500-1500 barInverse correlation with particle sizeParticle size reduction to <100 nm
Homogenization cycles3-5 cyclesReduced polydispersity beyond 3 cyclesPDI <0.2 after 5 cycles
Processing temperature65-75°CPrevents solidification during homogenizationMaintains homogeneous dispersion
Lipid concentration5-10% w/vHigher concentrations increase particle sizeBalance between payload and size
Surfactant concentration1.0-2.5% w/vLower concentrations risk aggregationPrevents particle aggregation

Melt Dispersion and Rapid Cooling Strategies

This technique disperses molten glyceryl behenate-drug mixtures into cold aqueous phases (2-8°C) under high-speed stirring (10,000-25,000 rpm), inducing instantaneous crystallization that traps drug molecules [3] [9]. The critical cooling rate (>10°C/min) governs particle size and crystallinity:

  • Slow cooling promotes stable β-polymorph formation with ordered crystals, risking drug expulsion
  • Rapid cooling favors metastable α/β'-polymorphs with lattice imperfections enhancing drug retentionPost-production thermal treatments (e.g., 80°C for 15 minutes) further modify matrix porosity and drug release kinetics. Studies demonstrate that minimal glyceryl behenate (0.65% w/w) can sustain drug release over 10 hours when processed with rapid cooling and thermal annealing [9]. The technique achieves >90% encapsulation for hydrophobic agents like clarithromycin, with stearic acid-based SLNs showing faster release due to lower chain length [7].

Table 3: Influence of Cooling Rates on Glyceryl Behenate SLN Properties

Cooling RateCrystalline PolymorphDrug Entrapment Efficiency (%)Drug Release ProfileStorage Stability
Rapid (>20°C/min)α/β' forms90-95%Sustained (72-96 hours)6 months at 4°C
Moderate (5-10°C/min)Mixed α+β80-85%Biphasic release3 months at 4°C
Slow (<5°C/min)Stable β form70-75%Initial burst >40%Limited (crystallization issues)

Hybrid Lipid-Polymer Nanoparticle (HLPN) Development

Hybrid systems integrate glyceryl behenate with polymeric components (e.g., PLGA, chitosan) to synergize lipid biocompatibility with polymeric mechanical stability [4] [6]. Fabrication employs sequential techniques:

  • Solvent diffusion: Glyceryl behenate dissolved in organic solvent (ethyl acetate) emulsified with aqueous polymer solution
  • In situ polymerization: Monomer polymerization within pre-formed glyceryl behenate templates
  • Core-shell assembly: Glyceryl behenate core enveloped by polymeric coatings via electrostatic deposition

These hybrids exhibit enhanced structural integrity versus pure SLNs, reducing drug leakage during storage. A pivotal advancement involves mannose-functionalized HLPNs for brain targeting, where glyceryl behenate cores loaded with matrine are coated with M6P-modified polymers, achieving 2.7-fold higher brain AUC versus solutions [6]. The glyceryl behenate component facilitates lymphatic uptake via chylomicron mimicry, while the polymer shell provides steric stabilization and functional anchoring.

Table 4: Hybrid Nanoparticle Systems Incorporating Glyceryl Behenate

Hybrid System CompositionFabrication MethodParticle Size (nm)Functional AdvantageDrug Delivery Application
Glyceryl behenate + PLGADouble emulsion-solvent evaporation150-200Enhanced encapsulation of hydrophilic drugsPeptide/protein delivery
Glyceryl behenate + ChitosanEmulsion-ionic gelation180-250Mucoadhesion, sustained releaseNose-to-brain delivery
Glyceryl behenate + PAMAM dendrimersSolvent diffusion100-150Targeted delivery, high drug loadingAnticancer drug delivery
Glyceryl behenate + AlginateEmulsion-external gelation250-350pH-responsive releaseGastroretentive systems

Sublimation-Assisted Porous Matrix Engineering for Gastroretentive Systems

Sublimable agents (e.g., ammonium bicarbonate, camphor) incorporated into glyceryl behenate matrices generate high-porosity networks upon post-compression heating (60-90°C), enabling gastric retention via density reduction (<1 g/cm³) [9]. The process involves:

  • Direct compression of glyceryl behenate, drug, and sublimator blends
  • Thermal treatment above sublimator decomposition point (e.g., 80°C for 15 minutes)
  • Sublimator volatilization leaving interconnected pores

Glyceryl behenate's low melting range facilitates matrix fusion without degrading thermolabile drugs. The porous architecture achieves floating lag times <5 minutes with sustained buoyancy >10 hours [9]. Pore size distribution (typically 50-200 μm) governs hydration kinetics and drug release, modifiable via sublimator concentration (10-30% w/w) and heating duration. X-ray tomography confirms porosity up to 35% in optimized formulations, significantly enhancing drug dissolution rates versus non-porous tablets [8].

Table 5: Porous Matrix Properties Based on Sublimation Agent Concentration

Sublimation Agent (% w/w)Matrix Porosity (%)Floating Lag Time (min)Drug Release Duration (h)Matrix Integrity
10%15-20%<58-10Excellent
20%25-30%<210-12Good
30%30-35%<112-14Moderate (friability risk)

Properties

CAS Number

6916-74-1

Product Name

Glyceryl behenate

IUPAC Name

2,3-dihydroxypropyl docosanoate

Molecular Formula

C25H50O4

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N

Solubility

0.0001167 mg/L @ 25 °C (est)

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.